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Compound of Interest

Compound Name: tert-Butyl methyl sulfoxide

Cat. No.: B084855 Get Quote

Introduction: The Versatility of a Sterically Hindered
Sulfoxide
In the landscape of modern organic synthesis, sulfoxides represent a pivotal class of

compounds, serving as chiral auxiliaries, intermediates, and versatile reagents. Among these,

tert-butyl methyl sulfoxide stands out due to its unique structural attributes. The presence of

a bulky tert-butyl group introduces significant steric hindrance, which profoundly influences its

reactivity and selectivity. This, coupled with the chirality at the sulfur center, makes it a valuable

tool for a range of chemical transformations.

This comprehensive guide provides researchers, scientists, and drug development

professionals with an in-depth understanding of the experimental setup for key reactions

involving tert-butyl methyl sulfoxide. We will delve into the mechanistic underpinnings of

these reactions, providing not just protocols, but also the scientific rationale behind the

experimental design. Our focus is on empowering researchers to confidently and safely utilize

this reagent in their synthetic endeavors.

Physicochemical and Safety Data
Before embarking on any experimental work, a thorough understanding of the reagent's

properties and safety considerations is paramount.
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Property Value Source

Molecular Formula C₅H₁₂OS

Molecular Weight 120.21 g/mol

Appearance Colorless liquid

Boiling Point 64-66 °C at 10 mmHg

CAS Number 14094-11-2

Safety and Handling
General Handling: tert-Butyl methyl sulfoxide should be handled in a well-ventilated fume

hood.[1] Personal protective equipment (PPE), including safety goggles, chemical-resistant

gloves, and a lab coat, is mandatory.[1]

Storage: Keep the container tightly closed in a dry and well-ventilated place.[1]

First Aid:

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

Skin Contact: Wash off immediately with soap and plenty of water.

Inhalation: Move to fresh air.

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

Disposal: Dispose of waste in accordance with local, state, and federal regulations. As it is a

combustible liquid, it should be handled and disposed of with care, away from ignition

sources.

Core Synthetic Applications and Protocols
The Pummerer Rearrangement: Regioselective C-O
Bond Formation
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The Pummerer rearrangement is a classic transformation of a sulfoxide into an α-acyloxy

thioether in the presence of an acylating agent, typically acetic anhydride.[1] The reaction

proceeds via a thionium ion intermediate. A key feature of tert-butyl methyl sulfoxide in this

reaction is its absolute regioselectivity. Due to the absence of α-protons on the tert-butyl group,

proton abstraction can only occur from the methyl group, leading to a single product.

Mechanism of the Pummerer Rearrangement
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Caption: Mechanism of the Pummerer Rearrangement.

Protocol: General Procedure for the Pummerer Rearrangement of tert-Butyl Methyl Sulfoxide

This protocol is a general guideline and may require optimization for specific applications.

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and

under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl methyl sulfoxide (1.0

eq).

Solvent and Reagent Addition: Dissolve the sulfoxide in a suitable anhydrous solvent such

as dichloromethane (DCM) or toluene. Cool the solution to 0 °C in an ice bath.

Acylation: Slowly add acetic anhydride (1.5 - 2.0 eq) to the stirred solution.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours.

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas
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chromatography (GC).

Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous

solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent

(e.g., ethyl acetate or DCM).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel.

Activation with N-Bromosuccinimide (NBS) for
Nucleophilic Substitution
Sulfoxides bearing a tert-butyl group can be activated by N-bromosuccinimide (NBS) under

acidic conditions to form a reactive intermediate. This intermediate can then be trapped by a

variety of nucleophiles, providing a versatile method for the synthesis of sulfinic acid amides,

new sulfoxides, and sulfinic acid esters. The driving force for this reaction is the formation of a

stable tert-butyl cation.

Workflow for NBS Activation and Nucleophilic Substitution
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Caption: NBS Activation and Nucleophilic Substitution.

Protocol: Synthesis of a New Sulfoxide via NBS Activation

This protocol is adapted from the work of Wei and Sun, Org. Lett. 2015, 17, 5396-5399.

Activation Step:

To a solution of tert-butyl methyl sulfoxide (1.0 eq) in dichloromethane (DCM) at 0 °C,

add acetic acid (1.0 eq).

Add N-bromosuccinimide (NBS) (2.0 eq) portion-wise, maintaining the temperature at 0

°C.

Stir the mixture at 0 °C for 10 minutes. The formation of a brown color indicates the

generation of the reactive intermediate.
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Nucleophilic Substitution Step:

In a separate flask, prepare a solution of the desired nucleophile (e.g., an alcohol, amine,

or organometallic reagent) (1.2 eq) in an appropriate solvent.

Slowly add the solution of the nucleophile to the activated sulfoxide mixture at 0 °C.

Allow the reaction to warm to room temperature and stir until completion (monitored by

TLC).

Workup and Purification:

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

Separate the layers and extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography.

Oxidation of Sulfides: A Model System
The selective oxidation of sulfides to sulfoxides is a fundamental transformation in organic

chemistry. tert-Butyl methyl sulfide can be oxidized to tert-butyl methyl sulfoxide, serving as

a simple model system to study various oxidation protocols.

Protocol: Oxidation of tert-Butyl Methyl Sulfide with Hydrogen Peroxide

This is a general and environmentally friendly method for sulfide oxidation.

Reaction Setup: In a round-bottom flask, dissolve tert-butyl methyl sulfide (1.0 eq) in a

suitable solvent such as methanol or acetic acid.

Oxidant Addition: Cool the solution to 0 °C and slowly add one equivalent of 30% hydrogen

peroxide (H₂O₂) dropwise. Caution: The reaction can be exothermic.
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Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC

or GC. Over-oxidation to the sulfone can occur with excess oxidant or prolonged reaction

times.

Workup: Once the starting material is consumed, quench any remaining peroxide by adding

a saturated aqueous solution of sodium sulfite.

Extraction and Purification: Extract the product with an organic solvent, dry the combined

organic layers, and concentrate. Purify by distillation or chromatography as needed.

Asymmetric Synthesis: The Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction involves the reaction of a sulfur ylide with a carbonyl

compound to form an epoxide.[2] While tert-butyl methyl sulfoxide itself is not the direct

precursor to the most common sulfur ylides, the principles of using chiral sulfoxides to induce

asymmetry are highly relevant. Chiral, non-racemic sulfoxides can be used to prepare chiral

sulfur ylides, which can then participate in enantioselective epoxidation or cyclopropanation

reactions. The chirality at the sulfur atom directs the facial selectivity of the ylide attack on the

carbonyl.

Conceptual Pathway for Asymmetric Corey-Chaykovsky Reaction
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Caption: Asymmetric Corey-Chaykovsky Reaction Concept.

The development of specific protocols for generating chiral ylides from tert-butyl methyl
sulfoxide and their application in asymmetric synthesis is an active area of research.

Researchers interested in this application are encouraged to consult the specialized literature

on asymmetric catalysis.

Conclusion
tert-Butyl methyl sulfoxide is a versatile and valuable reagent in the synthetic chemist's

toolkit. Its unique steric and electronic properties allow for highly regioselective reactions and

provide a platform for the development of novel synthetic methodologies. By understanding the

principles behind its reactivity and adhering to safe laboratory practices, researchers can

effectively harness the potential of this compound to achieve their synthetic goals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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